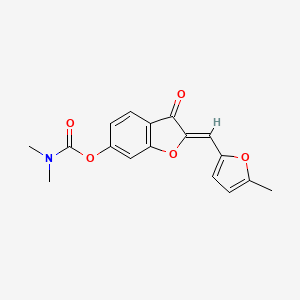

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-10-4-5-11(21-10)9-15-16(19)13-7-6-12(8-14(13)23-15)22-17(20)18(2)3/h4-9H,1-3H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTFCSBPYYFYIN-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran moiety linked to a furan derivative and a dimethylcarbamate group. The molecular formula and weight are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇N₁O₄ |

| Molecular Weight | 299.33 g/mol |

The presence of the dimethylcarbamate group is significant, as it is known to enhance biological activity through various mechanisms.

The biological activity of this compound involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered biological responses.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cellular function.

Further research is needed to elucidate the exact molecular mechanisms and pathways involved in its biological effects .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress .

- Anticancer Effects : Similar compounds have demonstrated anticancer activity through apoptosis induction and cell cycle arrest in various cancer cell lines .

- Neuroprotective Effects : The dimethylcarbamate group is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals its unique advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylfuran | Contains a furan ring | Antioxidant properties |

| 3-Hydroxyflavone | Hydroxylated flavone | Anticancer effects |

| Dimethylcarbamate derivatives | Shares carbamate functionality | Potential neuroprotective effects |

The combination of furan and benzofuran moieties along with the dimethylcarbamate enhances solubility and bioavailability compared to other similar compounds .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced neuronal damage. Results showed that it effectively reduced cell death and oxidative markers, suggesting its potential use in treating neurodegenerative disorders .

Scientific Research Applications

Anticancer Activity

Research has indicated that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 10 µM | Apoptosis induction |

| Study B | A549 | 15 µM | Cell cycle arrest |

| Study C | HeLa | 12 µM | VEGFR inhibition |

The compound's effectiveness is attributed to its ability to target specific pathways involved in tumor growth and angiogenesis. For instance, it has been shown to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in tumor vascularization.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial membranes, leading to cell death.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.3 µg/mL |

| Candida albicans | 0.4 µg/mL |

These properties suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Synthetic Organic Chemistry Applications

The compound serves as a versatile intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions allows for the development of novel derivatives with enhanced properties.

Material Science Applications

In material science, this compound can be explored for its potential use in developing new materials with specific properties, such as photoluminescence or conductivity.

Potential Uses:

- Organic Light Emitting Diodes (OLEDs) : Its unique structure may contribute to efficient light emission.

- Polymeric Materials : Incorporation into polymer matrices could enhance mechanical properties or thermal stability.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent against resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed to construct the benzofuran core of this compound, and how do reaction conditions influence stereochemical outcomes?

The benzofuran core can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies. For example, NaH in THF is used to deprotonate intermediates, enabling regioselective alkylation or arylations . Reaction temperature (e.g., 0°C vs. room temperature) and solvent polarity significantly impact stereochemical outcomes, particularly the Z/E configuration of exocyclic double bonds. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming stereochemistry .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key techniques include:

- 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., methylfuran vs. dimethylcarbamate groups) .

- HRMS : Validates molecular weight and isotopic patterns .

- X-ray crystallography : Resolves ambiguities in Z-configuration of the exocyclic double bond, though limited by crystallizability .

- HPLC-PDA : Assesses purity, especially for compounds with labile functional groups like the dimethylcarbamate .

Q. What are the biological targets or activities associated with structurally similar benzofuran derivatives?

Benzofuran derivatives often exhibit acetylcholinesterase (AChE) inhibitory activity, making them candidates for Alzheimer’s disease research. For example, coumarin-derived benzofurans interfere with Aβ aggregation and enhance cholinergic transmission . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., dimethylcarbamate) enhance binding to AChE’s peripheral anionic site .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions optimize the synthesis of benzofuran derivatives with biaryl motifs?

Suzuki-Miyaura cross-coupling using Pd(II) catalysts enables selective C–C bond formation between benzofuran halides and boronic acids. For instance, aryl halides at the 2-position of benzofuran react with 5-methylfuran-2-yl boronic acids to introduce substituents. Key considerations include:

- Catalyst selection : Pd(PPh3)4 in aqueous media improves yield and reduces side reactions .

- Protecting groups : Benzyloxy groups prevent unwanted oxidation during coupling .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

Discrepancies between calculated and observed NMR shifts may arise from dynamic effects (e.g., tautomerism) or solvent polarity. Mitigation strategies include:

Q. How does the Z-configuration of the exocyclic double bond affect physicochemical properties and reactivity?

The Z-isomer exhibits distinct dipole moments and steric hindrance compared to the E-isomer, influencing:

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

- Purification : Chromatography is impractical at scale; recrystallization from CH2Cl2/petroleum ether optimizes yield .

- Safety : NaH dispersion in paraffin oil requires strict moisture control to prevent exothermic reactions .

- Reproducibility : Automated reaction monitoring (e.g., ReactIR) ensures consistent intermediates .

Q. Are there unexpected reactivity patterns observed during storage or under specific reaction conditions?

Benzofuran derivatives with methylenecarbonyl groups may undergo photooxidation or acid-catalyzed rearrangement. For example, exposure to UV light can form quinone-like byproducts, while HCl traces in THF trigger retro-aldol cleavage . Stability studies under inert atmospheres and light-protected storage are recommended .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst loading on yield .

- Data Validation : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve ambiguities .

- Biological Screening : Prioritize dual-binding AChE inhibition assays to evaluate both enzymatic activity and Aβ anti-aggregation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.